4-(4-Chlorophenyl)cyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12,14H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOIMBDVTMGGHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Chlorophenyl)cyclohexanol: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of 4-(4-Chlorophenyl)cyclohexanol, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, validated synthesis protocols, and spectroscopic signature. The insights herein are grounded in established chemical principles to support advanced research and development applications.

Introduction and Strategic Importance

This compound is a disubstituted cycloalkane derivative featuring a chlorophenyl group and a hydroxyl moiety. Its structural framework is of significant interest in medicinal chemistry, primarily serving as a versatile scaffold and precursor for the synthesis of more complex, biologically active molecules. The precise arrangement of its functional groups—specifically the stereochemistry of the hydroxyl group relative to the chlorophenyl substituent (cis/trans isomerism)—is often a critical determinant of the pharmacological activity of its derivatives.

The lipophilic chlorophenyl group combined with the polar hydroxyl function on a conformationally flexible cyclohexane ring makes this molecule a valuable building block. It is a known intermediate in the synthesis of various compounds, including potential analgesics and other therapeutic agents[1]. Understanding its chemical properties, reactivity, and synthetic pathways is therefore essential for its effective utilization in drug discovery and process development.

Molecular Structure and Chemical Identity

The fundamental identity of a chemical compound is defined by its structure and internationally recognized identifiers.

Chemical Structure and Isomerism

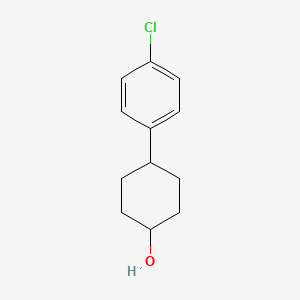

The structure consists of a cyclohexane ring substituted at the 1-position with a hydroxyl group (-OH) and at the 4-position with a 4-chlorophenyl group. Due to the substituted cyclohexane ring, this compound exists as two geometric isomers: cis and trans.

-

Trans-isomer: The hydroxyl group and the chlorophenyl group are on opposite sides of the cyclohexane ring's plane (one axial, one equatorial in the most stable chair conformation).

-

Cis-isomer: The hydroxyl group and the chlorophenyl group are on the same side of the ring's plane (both equatorial or both axial).

The trans isomer is generally of greater interest in pharmaceutical synthesis due to its specific stereochemical configuration, which often imparts the desired biological activity in the final active pharmaceutical ingredient (API)[2].

Caption: 2D Structure of this compound.

Core Identifiers

Summarizing the key identifiers for this compound provides a standardized basis for its reference in literature and databases.

| Identifier | Value | Source |

| CAS Number | 930766-09-9 | [3][4] |

| Molecular Formula | C₁₂H₁₅ClO | [3][4] |

| Molecular Weight | 210.70 g/mol | [3][4] |

| MDL Number | MFCD11850098 | [4] |

| IUPAC Name | 4-(4-chlorophenyl)cyclohexan-1-ol | N/A |

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions, which is critical for process development and formulation.

| Property | Value | Notes |

| Appearance | White to off-white solid | Based on related compounds[1]. |

| Melting Point | Data not consistently available. | The precursor ketone melts at 138-141 °C[5]. The alcohol's melting point will differ and depends on isomeric purity. |

| Boiling Point | Data not available. | High boiling point expected due to molecular weight and polar hydroxyl group. |

| Solubility | Soluble in organic solvents like methanol, chloroform, and diethyl ether.[1][6] | The hydrophobic chlorophenyl and cyclohexane moieties dominate, while the hydroxyl group provides some polarity. Limited solubility in water is expected.[7] |

Synthesis and Methodologies

The synthesis of this compound is most commonly and efficiently achieved via the reduction of its corresponding ketone precursor, 4-(4-chlorophenyl)cyclohexanone. This transformation is a cornerstone of organic synthesis.

Preferred Synthetic Route: Ketone Reduction

The reduction of a ketone to a secondary alcohol is a highly reliable and well-understood transformation. Sodium borohydride (NaBH₄) is often the reagent of choice for this purpose in a laboratory setting.

Causality Behind Experimental Choice:

-

Chemoselectivity: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones. Unlike stronger reagents like lithium aluminum hydride (LiAlH₄), NaBH₄ will not reduce other functional groups that might be present, nor will it typically affect the aromatic chlorophenyl ring.

-

Safety and Handling: NaBH₄ is significantly safer to handle than LiAlH₄. It is stable in air and can be used in protic solvents like methanol or ethanol, simplifying the experimental setup and workup.[8]

-

Stereocontrol: The stereochemical outcome (the ratio of cis to trans isomers) of the reduction is influenced by steric hindrance. Hydride attack generally occurs from the less hindered face of the carbonyl, which can be predicted and controlled to some extent.[9]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Reduction with Sodium Borohydride

This protocol provides a robust, self-validating method for the synthesis of this compound.

Materials:

-

4-(4-Chlorophenyl)cyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Diethyl ether (or Dichloromethane)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-chlorophenyl)cyclohexanone (1.0 eq) in methanol. Cool the flask to 0 °C in an ice-water bath.

-

Insight: Cooling the solution is crucial to moderate the initial exothermic reaction upon addition of the hydride, preventing side reactions and ensuring controlled reduction.

-

-

Reagent Addition: Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions. Effervescence (hydrogen gas evolution) may be observed.

-

Validation: The gradual addition prevents an uncontrolled, vigorous reaction. The reaction can be monitored for completion using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis confirms the consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the solution is acidic. This step neutralizes the excess NaBH₄ and hydrolyzes the borate ester intermediate.

-

Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. Add water and extract the aqueous layer three times with diethyl ether or dichloromethane.[9]

-

Washing: Combine the organic extracts and wash sequentially with water and then with brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography to isolate the desired isomer.

Spectroscopic Characterization

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. The following are the expected spectral characteristics for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the alcohol hydroxyl group. The broadening is due to hydrogen bonding.[10]

-

C-H Stretch (sp³): Multiple sharp peaks will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), corresponding to the C-H bonds of the cyclohexane ring.

-

C-H Stretch (sp²): Weaker, sharp peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) for the C-H bonds on the aromatic ring.

-

C=C Stretch: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1100-1000 cm⁻¹ region corresponds to the C-O single bond stretch of the secondary alcohol.

-

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically around 800-600 cm⁻¹, can be attributed to the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Aromatic Protons (Ar-H): The four protons on the chlorophenyl ring will appear as two distinct doublets in the aromatic region (~7.0-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Carbinol Proton (-CH-OH): The proton on the carbon bearing the hydroxyl group will appear as a multiplet. Its chemical shift is highly dependent on the isomer (cis vs. trans) and solvent, typically ranging from 3.5 to 4.1 ppm.

-

Cyclohexane Protons (-CH₂-): The aliphatic protons of the cyclohexane ring will produce complex, overlapping multiplets in the upfield region (~1.2-2.5 ppm).

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, and its signal may exchange with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon attached to the chlorine will be shifted, as will the carbon attached to the cyclohexane ring (the ipso-carbon). Typical shifts are in the 120-145 ppm range.

-

Carbinol Carbon (-CH-OH): The carbon atom bonded to the hydroxyl group is expected to resonate in the 65-75 ppm range.[11]

-

Cyclohexane Carbons (-CH₂-): The remaining five carbons of the cyclohexane ring will appear in the aliphatic region, typically between 25-45 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 210.

-

Isotope Peak (M+2): A characteristic feature will be a significant peak at m/z = 212 (the M+2 peak), which is approximately one-third the intensity of the M⁺ peak. This pattern is definitive for a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

-

Key Fragments: Common fragmentation pathways include the loss of a water molecule (M-18), loss of HCl (M-36), and cleavage of the cyclohexane ring. A prominent fragment corresponding to the chlorophenyl moiety is also expected.[12]

Applications in Research and Drug Development

This compound serves as a critical intermediate in synthetic chemistry.

-

Pharmaceutical Precursor: Its primary value lies in its role as a building block for APIs. The specific stereochemistry of the trans-isomer is often required to achieve the correct three-dimensional orientation for binding to biological targets.[1]

-

Scaffold for Analgesics: The 4-arylcyclohexanol scaffold is a known pharmacophore in the development of centrally acting analgesics and other CNS-active agents.[1]

-

Structure-Activity Relationship (SAR) Studies: The molecule provides a platform for SAR studies. Modifications to the chlorophenyl ring (e.g., changing the halogen or its position) or the hydroxyl group (e.g., esterification) allow researchers to probe the structural requirements for biological activity.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[13][14]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[14]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[14]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[14][15]

References

-

Appchem. (n.d.). This compound | 930766-09-9. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,1-bis(4-chlorophenyl)ethanol. Retrieved from [Link]

-

YouTube. (2020). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. Retrieved from [Link]

-

Brainly. (2022). Compare and interpret the infrared spectra of 4-methylcyclohexene and 4-methylcyclohexanol. Retrieved from [Link]

-

SciELO. (2015). Screening of By-Products of Esfenvalerate in Aqueous Medium Using SBSE Probe Desorption GC-IT-MS Technique. Retrieved from [Link]

Sources

- 1. 4-(4-Chlorophenyl)-4-hydroxycyclohexanone|CAS 36716-71-9 [benchchem.com]

- 2. 98322-65-7 CAS MSDS (Cyclohexanol, 4-(4-chlorophenyl)-, trans-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CYCLOHEXANOL, 4-(4-CHLOROPHENYL)- | 930766-09-9 [chemicalbook.com]

- 4. appchemical.com [appchemical.com]

- 5. Page loading... [guidechem.com]

- 6. drnerz.com [drnerz.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. youtube.com [youtube.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. brainly.com [brainly.com]

- 11. Cyclohexanol(108-93-0) 13C NMR spectrum [chemicalbook.com]

- 12. scielo.br [scielo.br]

- 13. CYCLOHEXANOL, 4-(4-CHLOROPHENYL)- - Safety Data Sheet [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

Synthesis of 4-(4-Chlorophenyl)cyclohexanol from cyclohexanone

An In-Depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)cyclohexanol via Grignard Reaction

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in medicinal chemistry and drug development. The primary synthetic route detailed herein is the Grignard reaction, a robust and fundamental carbon-carbon bond-forming transformation.[1] This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and offers insights into critical process parameters and potential challenges. The content is structured to serve as a practical resource for researchers and scientists, blending theoretical principles with actionable laboratory guidance to ensure a successful and efficient synthesis.

Introduction: Significance of the Target Compound

This compound and its derivatives are important structural motifs in the design of pharmacologically active molecules. The cyclohexanol core is a prevalent feature in many bioactive compounds, while the 4-chlorophenyl substituent significantly influences the molecule's lipophilicity and electronic properties, which can modulate its interaction with biological targets.[2] This compound serves as a key building block for more complex molecular architectures, including intermediates for the synthesis of potential analgesic and antimalarial agents.[2][3] The ability to efficiently synthesize this intermediate with high purity is therefore of considerable interest to the drug development community. The Grignard reaction between cyclohexanone and a 4-chlorophenyl magnesium halide represents the most direct and widely utilized approach for this synthesis.[2][4]

The Core Synthesis: A Mechanistic Perspective

The synthesis of this compound from cyclohexanone is classically achieved through a Grignard reaction. This reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of the ketone.[4][5][6]

Principle of the Grignard Reaction

The reaction proceeds in two primary stages:

-

Formation of the Grignard Reagent: 4-Chlorophenylmagnesium bromide is prepared by reacting 4-chlorobromobenzene with magnesium metal in an anhydrous ether solvent. The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to strongly nucleophilic.

-

Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone.[7] This breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate.

-

Protonation (Work-up): The reaction is quenched with a mild acid, which protonates the alkoxide to yield the final tertiary alcohol product, this compound.[5][8]

The overall mechanism is depicted below.

References

- 1. Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(4-Chlorophenyl)-4-hydroxycyclohexanone|CAS 36716-71-9 [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. homework.study.com [homework.study.com]

- 8. d.web.umkc.edu [d.web.umkc.edu]

Biological activity of 4-(4-Chlorophenyl)cyclohexanol derivatives

An In-depth Technical Guide to the Biological Activity of 4-(4-Chlorophenyl)cyclohexanol Derivatives

Executive Summary

The this compound scaffold represents a privileged structure in modern medicinal chemistry. Its unique combination of a rigid cyclohexyl core, a lipophilic chlorophenyl group, and a reactive hydroxyl moiety provides a versatile platform for the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the diverse biological activities exhibited by derivatives of this core structure. We will delve into the foundational synthetic strategies used to generate these compounds, followed by a detailed analysis of their demonstrated antibacterial, anticancer, and anti-inflammatory properties. Each section synthesizes key research findings, explains the causality behind experimental designs, and provides detailed protocols for the evaluation of biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical class.

Chapter 1: The this compound Scaffold: A Privileged Structure

The therapeutic potential of a molecule is often dictated by its three-dimensional structure and its ability to interact with biological macromolecules. The this compound scaffold possesses several key features that make it an attractive starting point for drug discovery. The cyclohexane ring provides a non-planar, rigid framework that can orient substituents in well-defined spatial arrangements. The stereochemistry of this ring, particularly the trans isomer, is often critical for biological activity, as it dictates the precise geometry of the final molecule.[1]

The 4-chlorophenyl group contributes significant lipophilicity, which can enhance membrane permeability and interaction with hydrophobic pockets in target proteins. The chlorine atom can also engage in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. Finally, the hydroxyl group serves as a crucial handle for further chemical modification, allowing for the introduction of a wide array of functional groups to modulate potency, selectivity, and pharmacokinetic properties. This scaffold is a key intermediate in the synthesis of established pharmaceuticals, most notably the antimalarial drug atovaquone, highlighting its industrial relevance.[1]

Chapter 2: Foundational Synthetic Strategies

The generation of diverse chemical libraries for biological screening begins with robust and efficient synthetic methodologies. Several effective pathways have been established for the synthesis of the core this compound and related precursors.[2][3] The choice of route is often dictated by factors such as desired stereochemistry, scalability, and available starting materials.[2]

Key synthetic approaches include:

-

Friedel-Crafts Reaction: This classic carbon-carbon bond-forming reaction can be used to construct the core structure by reacting cyclohexene with an acyl chloride and chlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride.[1][4]

-

Reduction of Carboxylic Acids and Esters: The corresponding carboxylic acid or ester can be efficiently reduced to the primary alcohol using reducing agents like borane-methyl sulfide complex or lithium borohydride.[1][2]

-

Grignard Reactions: The addition of a 4-chlorophenylmagnesium bromide Grignard reagent to cyclohexanone derivatives can be used to install the chlorophenyl group and generate a tertiary alcohol intermediate.[3]

-

Catalytic Hydrogenation: Saturation of a cyclohexene precursor using a catalyst such as palladium on carbon (Pd/C) is a high-yield method for producing the desired cyclohexanol ring.[3]

Below is a generalized workflow illustrating the convergence of these pathways toward the target scaffold.

Caption: Key Synthetic Pathways to the this compound Scaffold.

Data Summary: Synthesis Routes

The following table summarizes quantitative data for primary synthesis routes for key precursors.

| Route | Starting Materials | Key Reagents | Yield (%) | Purity (%) | Ref |

| Friedel-Crafts | Cyclohexene, Trichloroacetyl chloride, Chlorobenzene | AlCl₃, NaOH | 85 (for acid) | >98 (for acid) | [2] |

| Reduction of Acid | trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid | Borane-methyl sulfide | ~98 | High | [2] |

| Reduction of Ester | Methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate | LiBH₄ | High | High | [1][2] |

| Catalytic Hydrogenation | 4-(4-chlorophenyl)-3-cyclohexen-1-ol | Pd/C | ~92 | High | [3] |

Experimental Protocol: Friedel-Crafts Based Synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

This protocol describes a scalable synthesis of a key carboxylic acid intermediate.[1][4] The rationale for this multi-step, one-pot process is to build the complex carbon skeleton efficiently from simple, commercially available starting materials. The use of carbon disulfide as a solvent and aluminum chloride as a Lewis acid is standard for promoting the initial Friedel-Crafts reaction.

-

Reaction Setup: In a 20 L reaction flask, add 8010 g of carbon disulfide and 1335 g of aluminum chloride. Stir the mixture for 30 minutes.

-

Initial Acylation: Cool the mixture to a temperature between -30°C and -35°C. This low temperature is critical to control the reactivity of the electrophilic species.

-

Cyclohexene Addition: Slowly add cyclohexene, maintaining the temperature between -20°C and -30°C.

-

Chlorobenzene Alkylation: After the initial reaction is complete, warm the mixture to 5°C and add 1027 g of chlorobenzene, keeping the temperature between 5°C and 10°C.

-

Quenching: Upon completion, carefully add a mixture of 817 g of hydrochloric acid and 817 g of ice to quench the reaction and dissolve the aluminum salts. Stir for 30 minutes.

-

Workup: Allow the layers to separate. Wash the organic layer with a 5% sodium hydroxide solution until it is weakly alkaline.

-

Purification: Remove the carbon disulfide by distillation to yield the crude product, which can be further purified by recrystallization.

Chapter 3: Antibacterial Activity

A significant area of investigation for this scaffold has been the development of novel antibacterial agents. Research has shown that derivatizing the core structure, particularly by creating hydrazone derivatives from 4-(4-chlorophenyl)cyclohexane carboxylic acid, can lead to potent antimicrobial compounds.[5][6][7]

The hydrazone linkage (-CONH-N=CH-) is a well-known pharmacophore that can participate in hydrogen bonding and coordinate with metal ions in bacterial enzymes, providing a strong rationale for its incorporation. Studies have evaluated these derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[5][7]

Structure-Activity Relationship (SAR) Insights

A key finding is that the nature of the substituent attached to the hydrazone moiety plays a critical role in determining antibacterial potency.[5][6]

-

Excellent Activity: Derivatives incorporating nitrogen-containing heterocyclic rings such as pyridine, quinoline, and imidazole demonstrated the most significant antibacterial activity.[5][6]

-

Good Activity: Heterocycles like furan, thiophene, and benzo[b]furan also conferred good activity.[5][6]

This suggests that the presence of heteroatoms capable of forming specific interactions with the biological target is highly beneficial for activity.

Caption: Structure-Activity Relationship (SAR) for Antibacterial Hydrazone Derivatives.

Data Summary: Antibacterial Screening

The following table summarizes the pathogens against which these derivatives have shown notable activity.[3][5][6]

| Category | Organism | Activity Level | Ref |

| Gram-positive Bacteria | Staphylococcus aureus | Excellent | [3][5][6] |

| Gram-positive Bacteria | Streptococcus pyogenes | Excellent | [5][6] |

| Gram-negative Bacteria | Escherichia coli | Significant | [3][5][6] |

| Gram-negative Bacteria | Pseudomonas aeruginosa | Significant | [3][5][6] |

| Fungi | Aspergillus niger | Moderate | [3] |

Experimental Protocol: In Vitro Antibacterial Activity (Agar Well Diffusion Method)

This protocol is a standard and reliable method for preliminary screening of antimicrobial activity, providing a qualitative and semi-quantitative measure (zone of inhibition) of a compound's efficacy.

-

Media Preparation: Prepare nutrient agar plates by autoclaving and pouring the sterile medium into Petri dishes. Allow the agar to solidify under sterile conditions.

-

Inoculum Preparation: Prepare a fresh inoculum of the test bacteria (e.g., S. aureus, E. coli) by suspending a few colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

-

Plate Seeding: Uniformly swab the surface of the agar plates with the prepared bacterial inoculum.

-

Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the seeded agar plates.

-

Compound Loading: Prepare solutions of the test derivatives (e.g., at a concentration of 1 mg/mL in DMSO). Add a fixed volume (e.g., 100 µL) of each test solution to a separate well.

-

Controls: Use a well with the solvent (DMSO) as a negative control and a well with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.[5]

-

Incubation: Incubate the plates at 37°C for 24 hours.[5]

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.

Chapter 4: Anticancer Activity

The this compound scaffold has also served as a foundation for the development of potential anticancer agents.[8] Various derivatives have been synthesized and evaluated against different cancer cell lines, with some compounds demonstrating significant cytotoxic effects.[9][10]

One notable example involves a triazolo-thiadiazole derivative, 6-[3-(4-chlorophenyl)-1-H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1][2][5]triazolo[3,4-b][2][3][5]thiadiazole (CPNT), which was tested against the hepatocellular carcinoma cell line, HepG2.[10] This compound exhibited a potent, dose-dependent cytotoxic effect, with studies suggesting that it inhibits cell growth and induces apoptosis, or programmed cell death.[10]

Other research has explored pyrazole-thiazole derivatives conjugated to nanoparticles for activity against gastric cancer cells and 1,3,4-oxadiazole analogues as potential tubulin inhibitors.[9][11]

Data Summary: In Vitro Cytotoxicity (IC₅₀)

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. It is a standard measure of a compound's potency.

| Derivative Class | Cell Line | IC₅₀ Value | Ref |

| Triazolo-thiadiazole (CPNT) | HepG2 (Liver) | 0.8 µg/mL | [10] |

| Pyrazole-Thiazole NP Conjugate | AGS (Gastric) | 95.65 µg/mL | [9] |

| 1,3,4-Oxadiazole Analogue (6h) | SNB-19 (CNS) | <10 µM | [11] |

| 1,3,4-Thiadiazole Analogue (A2) | MCF-7 (Breast) | 52.35 µM | [12] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. The rationale is that active mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to a dark purple formazan product, which can be quantified spectrophotometrically.

-

Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., Doxorubicin) as a positive control.[10]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Chapter 5: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Derivatives of the related cyclohexene scaffold have been shown to possess potent anti-inflammatory properties by targeting specific signaling pathways. A prime example is the compound TAK-242 (ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate), which selectively inhibits Toll-like receptor 4 (TLR4) signaling.[13]

TLR4 is a critical receptor that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, and triggers a powerful pro-inflammatory cascade leading to the production of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13] By inhibiting the intracellular signaling of TLR4, TAK-242 effectively suppresses the production of these key inflammatory mediators.[13] This provides a highly specific mechanism of action, making it a promising candidate for treating inflammatory conditions such as sepsis.

Caption: Mechanism of TAK-242 in the TLR4 Signaling Pathway.

Data Summary: Inhibition of Cytokine Production

TAK-242 demonstrated potent inhibition of LPS-induced cytokine production in various cell types.[13]

| Cell Type | Cytokine / Mediator | IC₅₀ Value (nM) | Ref |

| RAW264.7 Macrophages | NO | 1.8 | [13] |

| RAW264.7 Macrophages | TNF-α | 1.1 | [13] |

| RAW264.7 Macrophages | IL-6 | 1.9 | [13] |

| Human PBMCs | TNF-α | 11 | [13] |

| Human PBMCs | IL-6 | 33 | [13] |

Experimental Protocol: LPS-Induced Cytokine Production Assay

This protocol allows for the quantification of a compound's ability to inhibit the production of pro-inflammatory cytokines from immune cells. The choice of LPS as a stimulant directly interrogates the TLR4 pathway.

-

Cell Culture: Culture immune cells, such as mouse peritoneal macrophages or human peripheral blood mononuclear cells (PBMCs), under standard conditions.[13]

-

Pre-treatment: Seed the cells in a multi-well plate. Pre-treat the cells with various concentrations of the test compound (e.g., TAK-242) for 1-2 hours before stimulation.

-

Stimulation: Stimulate the cells by adding LPS to the culture medium at a final concentration known to elicit a robust cytokine response (e.g., 10-100 ng/mL). Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the plates for an appropriate time to allow for cytokine production and secretion (e.g., 4-24 hours, depending on the cytokine).

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the cell-free supernatant.

-

Cytokine Quantification (ELISA): Quantify the concentration of the target cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentration against the test compound concentration and calculate the IC₅₀ value.

Chapter 6: Concluding Remarks and Future Directions

The this compound scaffold and its derivatives have unequivocally demonstrated a broad and compelling spectrum of biological activities. From potent antibacterial agents that rival standard antibiotics to cytotoxic compounds that induce apoptosis in cancer cells and highly selective inhibitors of inflammatory pathways, this chemical class holds immense promise for therapeutic development.

The research synthesized in this guide highlights several key takeaways:

-

Versatility: The core structure is amenable to diverse chemical modifications, leading to compounds with distinct pharmacological profiles.

-

Potency: Many derivatives exhibit high potency, with activity observed in the nanomolar to low-micromolar range.

-

Mechanistic Diversity: The derivatives achieve their effects through various mechanisms, including potential enzyme inhibition, disruption of cellular signaling, and induction of apoptosis.

Future research should focus on several promising avenues. A comprehensive structure-activity relationship (SAR) analysis across different biological targets could lead to the design of more potent and selective "dual-action" agents, such as compounds with both anticancer and anti-inflammatory properties. Further investigation into the precise molecular targets and mechanisms of action will be crucial for optimizing lead compounds. Finally, exploring the pharmacokinetic and in vivo efficacy of the most promising derivatives will be the necessary next step in translating these fascinating laboratory findings into clinically relevant therapeutic agents.

References

- BenchChem. Comparative analysis of [4-(4-Chlorophenyl)cyclohexyl]methanol synthesis routes.

- BenchChem. Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide.

- BenchChem. 4-(4-Chlorophenyl)-4-hydroxycyclohexanone|CAS 36716-71-9.

- ResearchGate. Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)

- Asian Journal of Chemistry. Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)

- ResearchGate. Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)

- PubMed. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile.

- Google Patents. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.

- ResearchGate. A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4 and 1-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl) hydrazine: assessment on anti-cancer against gastric AGS cancer cells.

- PMC - NIH. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies.

-

ResearchGate. Synthesis, characterization, antioxidant, and anticancer studies of 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1][2][5]triazolo[3,4-b][2][3][5]thiadiazole in HepG2 cell lines.

- MDPI. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.

- PubMed. A novel cyclohexene derivative, ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242), selectively inhibits toll-like receptor 4-mediated cytokine production through suppression of intracellular signaling.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(4-Chlorophenyl)-4-hydroxycyclohexanone|CAS 36716-71-9 [benchchem.com]

- 4. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A novel cyclohexene derivative, ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242), selectively inhibits toll-like receptor 4-mediated cytokine production through suppression of intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of 4-(4-Chlorophenyl)cyclohexanol Analogs: An In-depth Technical Guide

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 4-(4-chlorophenyl)cyclohexanol moiety represents a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure, combined with the electronic properties of the chlorophenyl group, provides a robust framework for the development of a diverse array of pharmacologically active agents. This guide eschews a monolithic explanation of this scaffold's function. Instead, it delves into the distinct and varied mechanisms of action that emerge from the chemical diversity built upon this core structure. For researchers, scientists, and drug development professionals, understanding this versatility is paramount to unlocking the full therapeutic potential of this compound analogs. We will explore how subtle modifications to this core can yield compounds that act as nuanced allosteric modulators of G-protein coupled receptors, potent enzyme inhibitors, and modulators of ion channels, each with its own unique therapeutic implications.

I. Allosteric Modulation of G-Protein Coupled Receptors (GPCRs): The Case of M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)

A significant area of investigation for this compound analogs is in the development of positive allosteric modulators (PAMs) for GPCRs. These molecules bind to a site on the receptor that is distinct from the endogenous ligand binding site (the orthosteric site) and can potentiate the receptor's response to the endogenous agonist.[1] This offers a more subtle and potentially safer way to modulate receptor activity compared to direct agonists.

A prime example is the development of 4-phenylpyridin-2-one and 6-phenylpyrimidin-4-one derivatives as PAMs for the M1 muscarinic acetylcholine receptor (M1 mAChR).[2][3] The M1 mAChR is a key target for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[4]

Core Mechanism of M1 mAChR PAMs

M1 mAChR PAMs based on this scaffold do not activate the receptor on their own but enhance the affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine (ACh).[4] This potentiation of the natural signaling pathway is a key advantage, as it maintains the temporal and spatial fidelity of neurotransmission. The binding of the PAM to an allosteric site induces a conformational change in the receptor that makes it more receptive to binding ACh at the orthosteric site and/or more efficient at initiating downstream signaling cascades upon ACh binding.[5]

The primary signaling pathway for the M1 mAChR is through the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Visualizing the M1 mAChR PAM Signaling Pathway

Caption: Signaling pathway of M1 mAChR potentiated by a PAM.

Experimental Protocol: In Vitro Characterization of M1 mAChR PAMs

This protocol outlines a standard workflow for identifying and characterizing the allosteric modulatory effects of novel this compound analogs on the M1 mAChR.

1. Radioligand Binding Assays (Affinity and Cooperativity):

-

Objective: To determine the binding affinity of the PAM and its cooperativity with an orthosteric ligand.

-

Methodology:

- Prepare cell membranes from a stable cell line expressing the human M1 mAChR (e.g., CHO-K1 cells).

- For affinity determination, perform saturation binding assays using a radiolabeled antagonist (e.g., [³H]NMS) in the presence of increasing concentrations of the unlabeled test compound.

- For cooperativity assessment, measure the binding of the radiolabeled antagonist in the presence of a fixed concentration of the test compound and increasing concentrations of acetylcholine.

- Incubate membranes, radioligand, and test compounds at room temperature for a specified time (e.g., 90 minutes).

- Separate bound from free radioligand by rapid filtration through glass fiber filters.

- Quantify radioactivity using liquid scintillation counting.

- Analyze data using non-linear regression to determine Ki values and the cooperativity factor (α).

2. Functional Assays (Efficacy and Potentiation):

-

Objective: To measure the functional potentiation of the acetylcholine response by the PAM.

-

Methodology (IP-One Assay):

- Plate M1 mAChR-expressing cells in 96-well plates and allow them to adhere overnight.

- Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor and lithium chloride (LiCl).

- Add the test compound (PAM) at various concentrations, followed by a range of concentrations of acetylcholine.

- Incubate for 1 hour at 37°C.

- Lyse the cells and measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using a commercially available HTRF or ELISA kit.

- Plot concentration-response curves and determine EC50 values for acetylcholine in the presence and absence of the PAM.

II. Enzyme Inhibition: Targeting 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The cyclohexane core is also prevalent in a class of potent enzyme inhibitors. Analogs containing a 2-aroylcyclohexane-1,3-dione moiety, which can be seen as related to the this compound scaffold, are known inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6] HPPD is a key enzyme in the tyrosine catabolism pathway and is a target for herbicides and for the treatment of hereditary tyrosinemia type I.[7]

Core Mechanism of HPPD Inhibition

Triketone-type inhibitors, including those with a cyclohexane-1,3-dione structure, act as potent, reversible, and often slow-binding inhibitors of HPPD.[7][8] The mechanism of action is believed to involve the chelation of the enzyme-bound Fe(II) ion in the active site by the enol tautomer of the 1,3-diketone moiety of the inhibitor.[6] This chelation prevents the binding of the natural substrate, 4-hydroxyphenylpyruvate, and subsequent catalysis. The presence of a 2-carbonyl group is often essential for potent inhibition.[6]

Visualizing the HPPD Inhibition Workflow

Caption: Experimental workflow for assessing HPPD inhibition.

Experimental Protocol: HPPD Enzyme Inhibition Assay

1. Expression and Purification of HPPD:

-

Objective: To obtain a pure, active enzyme for inhibition studies.

-

Methodology:

- Clone the gene for human or plant HPPD into an expression vector (e.g., pET vector with a His-tag).

- Transform the vector into a suitable bacterial host (e.g., E. coli BL21(DE3)).

- Induce protein expression with IPTG and grow the culture at a reduced temperature (e.g., 18°C) overnight.

- Harvest cells by centrifugation, lyse them, and clarify the lysate.

- Purify the His-tagged HPPD protein using immobilized metal affinity chromatography (IMAC).

- Verify purity by SDS-PAGE and determine protein concentration.

2. In Vitro Inhibition Assay:

-

Objective: To determine the inhibitory potency (IC50) of the test compounds.

-

Methodology:

- Prepare a reaction buffer containing a suitable buffer (e.g., potassium phosphate), ascorbic acid, and catalase.

- In a 96-well plate, add the purified HPPD enzyme to the reaction buffer.

- Add the test compound at various concentrations and incubate for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

- Initiate the reaction by adding the substrate, 4-hydroxyphenylpyruvate.

- Monitor the reaction progress by measuring the decrease in absorbance at 310 nm (disappearance of the substrate) or by using an oxygen-sensitive electrode to measure oxygen consumption.

- Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

III. Analgesic and Anticonvulsant Mechanisms: A Multi-Target Paradigm

Analogs of this compound have shown promise as both analgesic and anticonvulsant agents. Unlike the more defined mechanisms above, these effects likely arise from interactions with a variety of central nervous system targets, particularly ion channels and neurotransmitter receptors.

Potential Mechanisms of Action

-

NMDA Receptor Antagonism: The structurally related drug ketamine, a (2-chlorophenyl)-2-(methylamino)cyclohexanone, is a well-known non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[9] It blocks the receptor's ion channel pore, preventing the influx of calcium and reducing neuronal excitability. This mechanism is crucial for its anesthetic and analgesic effects, particularly in preventing central sensitization in chronic pain states.[9] It is plausible that certain this compound analogs could act via a similar mechanism.

-

GABA Receptor Modulation: The GABAergic system is the primary inhibitory system in the brain. Some studies suggest that p-chlorophenyl alcohol amides may act as GABA-B receptor antagonists, which could contribute to their anticonvulsant properties.[10] Other cyclohexanone derivatives have been shown to interact with the picrotoxin binding site on the GABA-A receptor, which can either enhance or reduce neuronal activity depending on the specific substitution pattern.[11]

-

Voltage-Gated Ion Channel Blockade: Many anticonvulsant and analgesic drugs function by blocking voltage-gated sodium (Nav) or calcium (Cav) channels.[12] This action stabilizes neuronal membranes and reduces the likelihood of the rapid, repetitive firing that underlies seizures and neuropathic pain. The lipophilic nature of the this compound scaffold makes it a suitable framework for designing molecules that can access and block these channels. Indeed, related chlorophenyl derivatives have been shown to interact with both Nav and L-type Cav channels.[12]

Data Summary: Anticonvulsant Activity Profile

| Compound Class | Seizure Model | Proposed Mechanism | Reference |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamides | Maximal Electroshock (MES), 6 Hz | Voltage-gated Na⁺ and L-type Ca²⁺ channel blockade | [12] |

| p-chlorophenyl alcohol amides | Pentylenetetrazol (PTZ) induced | GABA-B receptor antagonism | [10] |

| Alkyl-substituted cyclohexanones | PTZ, MES | GABA-A (picrotoxin site) modulation | [11] |

IV. Antibacterial Activity: Targeting Bacterial Cell Processes

Derivatives of 4-(4-chlorophenyl)cyclohexane have also been explored as antibacterial agents. For example, 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives have demonstrated in vitro activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[13][14]

Potential Mechanisms of Action

The precise molecular targets for many of these compounds are still under investigation, but several mechanisms are plausible based on related structures:

-

Membrane Disruption: Some lipophilic cyclohexane derivatives, such as cyclohexane triones, are known to be membrane-active agents.[15] They can inhibit the transport of substances across the bacterial cytoplasmic membrane, disrupting cellular homeostasis without causing rapid lysis.[15]

-

Enzyme Inhibition: Hydrazone derivatives, a class to which the carbohydrazides belong, are known to inhibit various bacterial enzymes. For instance, some thiosemicarbazides act as allosteric inhibitors of D-alanyl-D-alanine ligase (Ddl), an essential enzyme in peptidoglycan biosynthesis.[16] It is conceivable that the 4-(4-chlorophenyl)cyclohexane carbohydrazides could inhibit similar or different essential bacterial enzymes.

The observation that the addition of nitrogen-containing heterocyclic rings (like pyridine or quinoline) enhances antibacterial activity suggests that these moieties may be crucial for interacting with the biological target, potentially through hydrogen bonding or π-π stacking interactions.[13][14]

Conclusion

The this compound scaffold is not defined by a single mechanism of action but rather serves as a versatile starting point for the design of functionally diverse therapeutic agents. From the nuanced control of GPCR signaling through allosteric modulation to the direct inhibition of critical metabolic enzymes and the multifaceted targeting of ion channels in the central nervous system, these analogs represent a rich field of study. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge to further explore and exploit the therapeutic potential of this remarkable chemical framework. Future work will undoubtedly uncover even more mechanisms and applications for this privileged scaffold, reinforcing its importance in the landscape of drug discovery.

References

-

Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors. PubMed Central. [Link]

-

Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry. [Link]

-

4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor. PubMed. [Link]

-

Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor. PubMed Central. [Link]

-

Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. [Link]

-

Novel Allosteric Modulators of G Protein-coupled Receptors. PubMed Central. [Link]

-

Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PubMed Central. [Link]

-

Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. PubMed Central. [Link]

-

Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. PubMed. [Link]

-

Designing allosteric modulators to change GPCR G protein subtype selectivity. ResearchGate. [Link]

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PubMed Central. [Link]

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]

-

Allosteric modulation of G protein-coupled receptors. Monash University. [Link]

-

Mode of action of 4-hydroxyphenylpyruvate dioxygenase inhibition by triketone-type inhibitors. PubMed. [Link]

-

Convulsant and anticonvulsant cyclopentanones and cyclohexanones. PubMed. [Link]

-

Molecular insights into the mechanism of 4-hydroxyphenylpyruvate dioxygenase inhibition: enzyme kinetics, X-ray crystallography and computational simulations. PubMed. [Link]

-

Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Longdom Publishing. [Link]

-

Cyclohexane triones, novel membrane-active antibacterial agents. PubMed Central. [Link]

-

Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology. PubMed. [Link]

-

Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists. PubMed. [Link]

-

Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. [Link]

-

Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. PubMed Central. [Link]

-

Ketamine. Wikipedia. [Link]

Sources

- 1. research.monash.edu [research.monash.edu]

- 2. Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mode of action of 4-hydroxyphenylpyruvate dioxygenase inhibition by triketone-type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular insights into the mechanism of 4-hydroxyphenylpyruvate dioxygenase inhibition: enzyme kinetics, X-ray crystallography and computational simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ketamine - Wikipedia [en.wikipedia.org]

- 10. Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Convulsant and anticonvulsant cyclopentanones and cyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. Cyclohexane triones, novel membrane-active antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Discovery and synthetic history of 4-(4-Chlorophenyl)cyclohexanol

An In-Depth Technical Guide to the Discovery and Synthetic History of 4-(4-Chlorophenyl)cyclohexanol

Abstract

This compound is a pivotal chemical intermediate whose substituted cyclohexyl scaffold is of significant interest in medicinal chemistry and materials science. The molecule's utility is intrinsically linked to its stereochemistry, with the cis and trans isomers often exhibiting distinct biological activities and physical properties. This guide provides a comprehensive overview of the synthetic evolution of this compound, designed for researchers and drug development professionals. We will explore the primary synthetic routes, delving into the mechanistic rationale behind experimental choices, stereochemical control, and process optimization. Detailed protocols, comparative data tables, and process-flow diagrams are provided to create a self-validating and authoritative resource for laboratory application.

Introduction and Significance

This compound (CAS No. 930766-09-9) is a disubstituted cycloalkane featuring a hydroxyl group and a 4-chlorophenyl group at positions 1 and 4 of the cyclohexane ring, respectively. The presence of these two functional groups, combined with the stereoisomerism of the cyclohexane ring, makes it a versatile building block for the synthesis of more complex molecular architectures.

The core structure is a recurring motif in the development of novel therapeutic agents. For instance, the related 4-hydroxycyclohexyl moiety has been incorporated into potent inhibitors of the Murine Double Minute 2 (MDM2) protein, a key target in oncology.[1] The orientation of the substituents—whether cis (on the same side of the ring's plane) or trans (on opposite sides)—is critical, as it dictates the molecule's three-dimensional shape and its ability to interact with biological targets.[2] This guide focuses on the key methodologies developed to access this important precursor, with a particular emphasis on strategies that allow for stereochemical control.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound can be broadly categorized into two primary strategies: the reduction of a ketone precursor and the catalytic hydrogenation of an aromatic or unsaturated ring system. The choice of strategy is often dictated by the availability of starting materials, desired stereochemical outcome, and scalability.

Synthesis via Reduction of 4-(4-Chlorophenyl)cyclohexanone

This is arguably the most common and versatile approach. It is a two-step process involving the initial synthesis of the corresponding ketone, 4-(4-chlorophenyl)cyclohexanone, followed by its reduction to the target alcohol.

Step A: Synthesis of the Ketone Precursor

The key intermediate, 4-(4-chlorophenyl)cyclohexanone, can be prepared via several routes. One of the most effective methods is the selective hydrogenation of 4-(4-chlorophenyl)phenol. This reaction requires careful catalyst selection to reduce the phenolic ring without causing hydrodechlorination (cleavage of the C-Cl bond) on the second aromatic ring. Palladium-based catalysts are often employed for this transformation.[3]

Step B: Reduction of the Cyclohexanone

The reduction of the carbonyl group is the critical step for establishing the alcohol stereocenter. The stereochemical outcome (cis vs. trans ratio) is highly dependent on the reducing agent and reaction conditions.

-

Mechanism of Stereoselection: The reduction of a substituted cyclohexanone involves the nucleophilic attack of a hydride reagent on the carbonyl carbon. The attack can occur from two faces:

-

Axial Attack: The hydride approaches from the axial position, leading to the formation of an equatorial alcohol. This is the thermodynamically more stable product.

-

Equatorial Attack: The hydride approaches from the more sterically hindered equatorial position, resulting in an axial alcohol, which is the kinetically favored product with smaller reducing agents.

-

-

Choice of Reducing Agents:

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent. Due to its relatively small size, it often favors equatorial attack, leading to a higher proportion of the axial alcohol (cis isomer).

-

Lithium Aluminum Hydride (LiAlH₄): A much stronger and less selective reducing agent.

-

Catalytic Hydrogenation: Using catalysts like Rhodium or Nickel under hydrogen pressure can also effect this reduction. This method is common in industrial settings and can offer different stereoselectivity compared to hydride reagents.[4]

-

The ability to modulate the cis/trans ratio by selecting the appropriate reducing agent is a cornerstone of this synthetic approach.

Synthesis via Catalytic Hydrogenation of Unsaturated Precursors

This strategy builds the saturated cyclohexanol ring from an unsaturated starting material. This can be achieved by hydrogenating either a phenolic precursor or a cyclohexene derivative.

Route A: Hydrogenation of 4-(4-Chlorophenyl)phenol

Directly hydrogenating 4-(4-chlorophenyl)phenol presents a significant chemical challenge. The goal is to saturate one aromatic ring while leaving the other and its chloro-substituent intact. Catalytic hydrodechlorination is a common side reaction with catalysts like palladium.[5] This requires careful optimization of catalysts (e.g., Rhodium-based systems), pressure, and temperature to achieve high selectivity.[6]

Route B: Hydrogenation of 4-(4-Chlorophenyl)-3-cyclohexen-1-ol

A more recent and high-yielding method involves the saturation of a cyclohexene precursor.[7] This pathway proceeds in two stages:

-

Precursor Synthesis: 4-(4-Chlorophenyl)-3-cyclohexen-1-ol is synthesized, for instance, through the acid-catalyzed decomposition of 4,4-bis(4-chlorophenyl)cyclohexanol.[7]

-

Selective Hydrogenation: The carbon-carbon double bond in the cyclohexene ring is selectively reduced using a palladium on carbon (Pd/C) catalyst and hydrogen gas. This reaction is typically clean and proceeds with high efficiency, leaving the hydroxyl and chlorophenyl groups untouched.[7]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the core synthetic strategies discussed.

Caption: Pathway for the synthesis of this compound via a ketone intermediate.

Caption: Synthesis of this compound via hydrogenation of a cyclohexene precursor.

Quantitative Data and Protocol Comparison

The selection of a synthetic route often involves a trade-off between yield, cost, stereoselectivity, and operational simplicity.

| Synthetic Route | Key Reagents | Reported Yield | Key Advantages | Key Challenges | Reference |

| Ketone Reduction | NaBH₄, Methanol | Good to Excellent | High versatility; allows for stereochemical control through reagent choice. | Requires synthesis of the ketone precursor; may produce isomeric mixtures requiring separation. | [8] |

| Cyclohexene Hydrogenation | H₂, Pd/C | ~92% | High yield; clean reaction with a selective final step. | Requires synthesis of the specific unsaturated precursor. | [7] |

| Phenol Hydrogenation | H₂, Rh or Pd catalyst | Variable | Potentially uses more accessible starting materials. | Difficult to control selectivity; risk of hydrodechlorination. | [5][6] |

Detailed Experimental Protocols

The following protocols are representative examples derived from established methodologies. Researchers should adapt these procedures based on laboratory-specific conditions and safety protocols.

Protocol 1: Synthesis via Reduction of 4-(4-Chlorophenyl)cyclohexanone

Objective: To synthesize this compound from its corresponding ketone.

Materials:

-

4-(4-Chlorophenyl)cyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol, anhydrous

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(4-chlorophenyl)cyclohexanone (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl to neutralize excess NaBH₄ and adjust the pH to ~6-7.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add ethyl acetate to extract the product. Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization to separate isomers if necessary.

Conclusion

The synthesis of this compound has evolved to provide chemists with several reliable and efficient pathways. The choice between the reduction of a ketone precursor and the hydrogenation of an unsaturated ring system allows for flexibility based on available starting materials and desired outcomes. The ketone reduction pathway offers the distinct advantage of tunable stereoselectivity, a critical consideration for applications in drug discovery where specific diastereomers are often required. As the demand for complex molecular scaffolds continues to grow, the robust and optimized synthesis of key intermediates like this compound will remain a cornerstone of chemical and pharmaceutical research.

References

-

ResearchGate. (2002). Reactivity of chlorophenols for hydrogenation at 298 K under 0.35 MPa H2 with 0.5 g of catalyst. Retrieved from [Link]

-

MDPI. (2021). Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. Retrieved from [Link]

-

ResearchGate. (2018). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. Retrieved from [Link]

-

ACS Publications. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.... Retrieved from [Link]

-

MDPI. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

-

Fiveable. (n.d.). Cis–Trans Isomerism in Cycloalkanes | Organic Chemistry Class Notes. Retrieved from [Link]

-

ResearchGate. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

-

Appchem. (n.d.). This compound | 930766-09-9. Retrieved from [Link]

Sources

Solubility Profile of 4-(4-Chlorophenyl)cyclohexanol: A Mechanistic and Methodological Investigation

An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(4-Chlorophenyl)cyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's physicochemical properties and how they dictate its behavior in various organic solvents. We will explore the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and present a framework for interpreting the resulting data.

Introduction to this compound

This compound, with the molecular formula C₁₂H₁₅ClO and a molecular weight of approximately 210.70 g/mol , is a significant organic compound.[1] Its structure features a cyclohexane ring substituted with a hydroxyl (-OH) group and a 4-chlorophenyl group. This unique combination of a polar functional group and a bulky, non-polar moiety makes its solubility behavior a subject of critical interest, particularly in applications such as pharmaceutical synthesis where it may serve as a key intermediate.[2][3] For instance, related cyclohexanone structures are foundational in various bioactive compounds, including analgesics and anesthetics like ketamine.[3][4] Understanding its solubility is paramount for reaction solvent selection, purification processes like crystallization, and formulation development.

Physicochemical Profile and Its Impact on Solubility

The solubility of a compound is fundamentally governed by its structure. The principle of "like dissolves like" serves as our primary guide, meaning polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5][6]

-

Polarity: The this compound molecule is amphiphilic.

-

Polar Region: The hydroxyl (-OH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes interaction with polar solvents, especially protic solvents like alcohols.

-

Non-Polar Region: The chlorophenyl and cyclohexyl rings constitute a large, non-polar, lipophilic portion of the molecule. This region favors interactions with non-polar solvents through van der Waals forces.

-

-

Molecular Size: Larger molecules can sometimes be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility compared to smaller analogues.[5]

The interplay between the polar hydroxyl group and the non-polar rings dictates that this compound will exhibit a nuanced solubility profile, likely showing moderate to good solubility in solvents of intermediate polarity and alcohols, but limited solubility in highly polar solvents like water or purely non-polar aliphatic hydrocarbons.

Theoretical Solubility Predictions in Common Organic Solvents

Based on the structural analysis, we can predict the solubility behavior across different solvent classes.

dot

Caption: Predicted solubility based on solvent class.

-

Non-Polar Solvents (e.g., Hexane, Cyclohexane, Toluene): Solubility is expected to be moderate at best. While the non-polar rings will interact favorably, the highly polar hydroxyl group will be poorly solvated, limiting overall solubility.

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Ethyl Acetate, Acetone): These solvents are likely to be effective. Their polarity is sufficient to interact with the hydroxyl group, and their organic character can solvate the non-polar backbone.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is anticipated in short-chain alcohols. These solvents can form strong hydrogen bonds with the solute's hydroxyl group while also having a hydrocarbon portion that can interact with the non-polar rings. A related compound, 4-(4-chlorophenyl)-4-hydroxycyclohexanone, is noted to be soluble in methanol.[3]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to their ability to solvate a wide range of organic compounds. Chloroform is a known solvent for the related compound 4-(4-chlorophenyl)-4-hydroxycyclohexanone.[3]

Experimental Protocol for Solubility Determination

This section provides a standardized, qualitative, and semi-quantitative method for determining the solubility of this compound in a laboratory setting.[7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

Experimental Workflow Diagram

dot

Caption: Step-by-step workflow for solubility testing.

Step-by-Step Procedure

-

Preparation: Label a series of clean, dry test tubes or vials, one for each solvent to be tested.

-

Weighing: Accurately weigh approximately 10 mg of this compound and place it into the first labeled vial. Record the exact mass.

-

Initial Solvent Addition: Add 0.5 mL of the corresponding solvent to the vial.

-

Mixing: Cap the vial securely and vortex the mixture vigorously for 30-60 seconds.

-

Observation 1: Visually inspect the solution against a contrasting background.

-

If the solid has completely dissolved, forming a clear solution, the compound is classified as "Soluble" or "Very Soluble" (>20 mg/mL).

-

If any solid remains, proceed to the next step.

-

-

Second Solvent Addition: Add another 0.5 mL of the solvent to the same vial, bringing the total volume to 1.0 mL.

-

Mixing: Cap and vortex the mixture again for 30-60 seconds.

-

Observation 2: Visually inspect the solution again.

-

If the solid has now completely dissolved, the compound is classified as "Soluble" (approx. 10 mg/mL).

-

If a significant portion of the solid has dissolved but some remains, classify it as "Partially Soluble" .

-

If the solid appears largely undissolved, classify it as "Insoluble" .

-

-

Repeat: Repeat steps 2-8 for each solvent to be tested.

Data Presentation and Interpretation

For clarity and comparative analysis, all solubility data should be compiled into a structured table. This allows for rapid assessment of suitable solvents for various applications.

Table 1: Solubility Data for this compound

| Solvent Class | Solvent | Polarity Index¹ | Observation (at ~10 mg/mL) | Solubility Classification |

| Non-Polar | Hexane | 0.1 | [Record visual observation] | [e.g., Insoluble] |

| Toluene | 2.4 | [Record visual observation] | [e.g., Partially Soluble] | |